4-(3-(2-(Dimethylamino)ethyl)phenyl)-5-hydroxyisoquinolin-1(2H)-one
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Overview
Description
4-(3-(2-(Dimethylamino)ethyl)phenyl)-5-hydroxyisoquinolin-1(2H)-one is a complex organic compound with a unique structure that combines a dimethylamino group, a phenyl ring, and a hydroxyisoquinolinone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-(2-(Dimethylamino)ethyl)phenyl)-5-hydroxyisoquinolin-1(2H)-one typically involves multiple steps. One common method includes the following steps:
Formation of the Dimethylaminoethyl Group: This step involves the reaction of 2-(dimethylamino)ethanol with sodium hydride at elevated temperatures (130-140°C) for about an hour.
Cyclization to Form the Isoquinolinone Core: The intermediate product from the first step undergoes cyclization under specific conditions to form the isoquinolinone core. This step may involve the use of catalysts and specific solvents to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Additionally, industrial methods may incorporate advanced purification techniques to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
4-(3-(2-(Dimethylamino)ethyl)phenyl)-5-hydroxyisoquinolin-1(2H)-one can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or quinones under specific conditions.
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agents used.
Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions, leading to various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce various alcohols or amines.
Scientific Research Applications
4-(3-(2-(Dimethylamino)ethyl)phenyl)-5-hydroxyisoquinolin-1(2H)-one has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound can be used in biochemical assays to study enzyme interactions and cellular pathways.
Industry: It may be used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 4-(3-(2-(Dimethylamino)ethyl)phenyl)-5-hydroxyisoquinolin-1(2H)-one involves its interaction with specific molecular targets. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the hydroxyisoquinolinone moiety can interact with various enzymes or receptors. These interactions can modulate biological pathways and lead to specific physiological effects.
Comparison with Similar Compounds
Similar Compounds
4-(Dimethylamino)pyridine: A nucleophilic catalyst used in acylation reactions.
Phenol, 2-(dimethylamino)-: A compound with similar functional groups but different structural arrangement.
Uniqueness
4-(3-(2-(Dimethylamino)ethyl)phenyl)-5-hydroxyisoquinolin-1(2H)-one is unique due to its specific combination of functional groups and structural features. This uniqueness allows it to participate in a wide range of chemical reactions and interact with various biological targets, making it a valuable compound for research and industrial applications.
Properties
CAS No. |
651030-03-4 |
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Molecular Formula |
C19H20N2O2 |
Molecular Weight |
308.4 g/mol |
IUPAC Name |
4-[3-[2-(dimethylamino)ethyl]phenyl]-5-hydroxy-2H-isoquinolin-1-one |
InChI |
InChI=1S/C19H20N2O2/c1-21(2)10-9-13-5-3-6-14(11-13)16-12-20-19(23)15-7-4-8-17(22)18(15)16/h3-8,11-12,22H,9-10H2,1-2H3,(H,20,23) |
InChI Key |
MHXTZTCTSHJGEF-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CCC1=CC(=CC=C1)C2=CNC(=O)C3=C2C(=CC=C3)O |
Origin of Product |
United States |
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